

An In-depth Technical Guide to 1,2,5-Trimethylpyrrole

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Compound of Interest

Compound Name: **1,2,5-Trimethylpyrrole**

Cat. No.: **B147585**

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This technical guide provides a comprehensive overview of **1,2,5-trimethylpyrrole**, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and potential applications of this heterocyclic compound, with a focus on experimental details and data presentation.

Core Properties of 1,2,5-Trimethylpyrrole

1,2,5-Trimethylpyrrole is a substituted pyrrole with the chemical formula C₇H₁₁N.^[1] Its structure features a central five-membered aromatic pyrrole ring with methyl groups attached to the nitrogen atom and the two adjacent carbon atoms. This substitution pattern influences its chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of **1,2,5-trimethylpyrrole** is presented in Table 1. This data is essential for its handling, characterization, and application in various chemical processes.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₁ N	[1]
Molecular Weight	109.17 g/mol	
CAS Number	930-87-0	[1]
Appearance	Clear yellow to brown liquid	
Boiling Point	173 °C (at 760 mmHg)	
Density	0.807 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.498	
Flash Point	52 °C (125.6 °F) - closed cup	

Spectroscopic Data

The structural elucidation of **1,2,5-trimethylpyrrole** is confirmed through various spectroscopic techniques. A summary of its key spectral data is provided in Table 2.

Spectroscopic Data	Key Features	Reference(s)
¹ H NMR	Data available on PubChem and other chemical databases.	[1]
¹³ C NMR	Data available on PubChem and other chemical databases.	[1] [2]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) data is available through the NIST WebBook.	[3]
Infrared (IR) Spectroscopy	IR spectral data is available on PubChem.	[1]

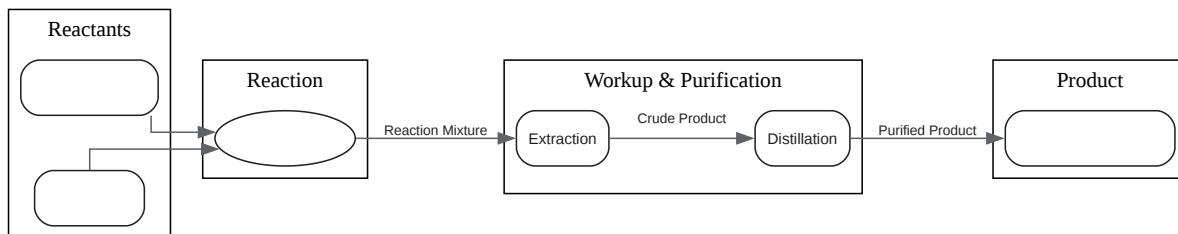
Synthesis of 1,2,5-Trimethylpyrrole

The most common and efficient method for the synthesis of **1,2,5-trimethylpyrrole** is the Paal-Knorr pyrrole synthesis.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the condensation of a 1,4-

dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, methylamine.[4][5]

Paal-Knorr Synthesis Workflow

The general workflow for the Paal-Knorr synthesis of **1,2,5-trimethylpyrrole** is depicted in the following diagram.



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A simplified workflow for the Paal-Knorr synthesis of **1,2,5-trimethylpyrrole**.

Detailed Experimental Protocol (Inferred)

While a specific, detailed protocol for the synthesis of **1,2,5-trimethylpyrrole** is not readily available in a single source, the following procedure is inferred from the general principles of the Paal-Knorr synthesis of substituted pyrroles.[9] A reported yield for this specific reaction is 86.9%.

Materials:

- 2,5-Hexanedione
- Methylamine (e.g., as a solution in a suitable solvent like water or ethanol)
- An appropriate solvent (e.g., ethanol, acetic acid, or solvent-free conditions can be explored) [9]
- Drying agent (e.g., anhydrous sodium sulfate)

- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir plate
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and the chosen solvent.
- **Amine Addition:** Slowly add a solution of methylamine (1.0-1.2 equivalents) to the stirred solution of 2,5-hexanedione. The reaction can be exothermic, so controlled addition may be necessary.
- **Reaction Conditions:** Heat the reaction mixture to reflux for a period of 1 to 4 hours, or stir at room temperature if using a catalyst like CuI/C under solvent-free conditions.^[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine to remove any unreacted methylamine and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the

crude product.

- Purification: The crude **1,2,5-trimethylpyrrole** can be purified by vacuum distillation to yield a clear liquid.

Applications in Research and Development

1,2,5-Trimethylpyrrole serves as a versatile building block in several areas of chemical research and development.

Organic Synthesis

The substituted pyrrole ring of **1,2,5-trimethylpyrrole** makes it a valuable intermediate in the synthesis of more complex organic molecules. Its nucleophilic character, enhanced by the electron-donating methyl groups, allows for further functionalization of the pyrrole ring.[\[10\]](#)

Material Science

Pyrrole-containing compounds are known for their applications in the development of conductive polymers and dyes. The electronic properties of the pyrrole ring in **1,2,5-trimethylpyrrole** can be exploited in the design of novel materials with specific electronic or optical properties.

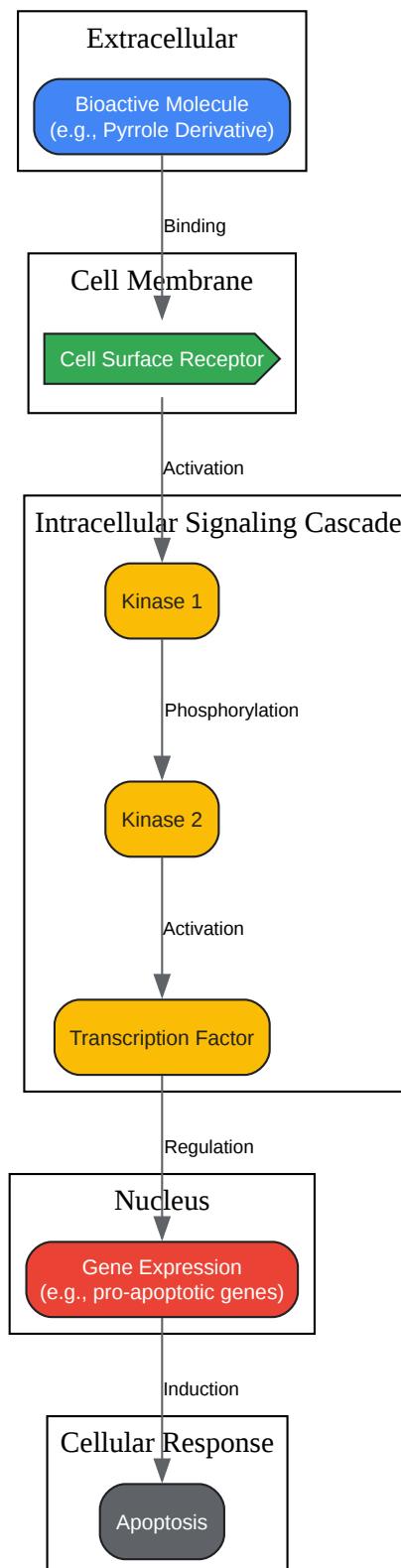
Drug Development and Medicinal Chemistry

While there is a vast body of literature on the biological activities of pyrrole derivatives, specific studies on the pharmacological properties of **1,2,5-trimethylpyrrole** are limited in the public domain. The pyrrole scaffold is a common motif in many biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.

The general mechanism of action for many bioactive pyrrole-containing compounds involves their interaction with various biological targets, such as enzymes and receptors. The specific substitutions on the pyrrole ring play a crucial role in determining the compound's biological activity and target selectivity.

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive small molecules, including potentially, derivatives of **1,2,5-trimethylpyrrole**, leading

to a cellular response such as apoptosis in cancer cells.



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A generalized cell signaling pathway potentially modulated by bioactive pyrrole derivatives.

It is important to emphasize that while this pathway represents a common mechanism for drug action, specific experimental evidence for the involvement of **1,2,5-trimethylpyrrole** in such a pathway is not currently available in the reviewed literature. Further research is required to explore the biological activities and therapeutic potential of this specific compound.

Conclusion

1,2,5-Trimethylpyrrole is a readily accessible substituted pyrrole with well-defined physicochemical properties. Its synthesis via the Paal-Knorr reaction is a robust and high-yielding process. While its direct applications in drug development are not yet extensively documented, its role as a versatile chemical building block and the known biological significance of the pyrrole scaffold suggest potential for future exploration in medicinal chemistry and material science. This guide provides a foundational understanding for researchers interested in harnessing the potential of this compound.

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